REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][SiH2:5][CH:6](Cl)Cl.[CH:9]([Mg]Cl)=[CH2:10].[CH2:13]1COC[CH2:14]1>>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:6])([CH:9]=[CH2:10])[CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClCCC[SiH2]C(Cl)Cl
|
Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then slowly added at 0°
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with NH4Cl aqueous solution and ether
|
Type
|
WASH
|
Details
|
washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed organic layer was dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (n-Hexane, Rf=0.36)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](C=C)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |